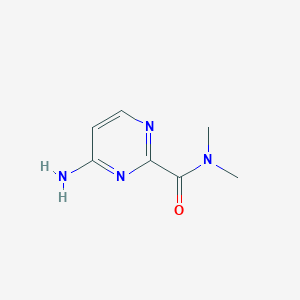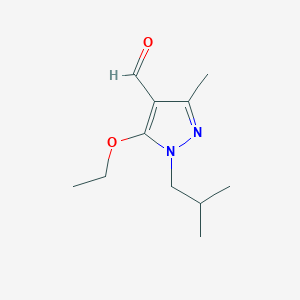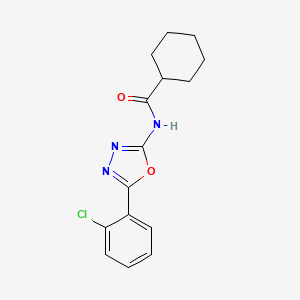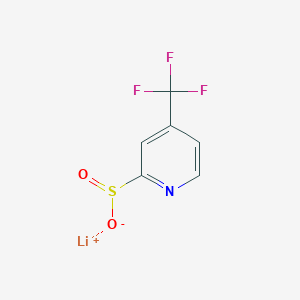
N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, amidogen, and hydroxymethylation reactions, as seen in the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide . Another compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was synthesized through condensation of two different precursors . These methods could potentially be adapted for the synthesis of "N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanecarboxamide."
Molecular Structure Analysis
The molecular structures of the compounds in the papers were confirmed using techniques such as X-ray diffraction analysis . The crystal structures provided insights into the molecular conformations and space groups, which are crucial for understanding the chemical behavior of these compounds. For instance, the cyclohexane ring in one of the compounds adopts a chair conformation, stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their crystallographic data, such as the monoclinic system and space group, cell dimensions, and density . The Hirshfeld surface analysis and density functional theory (DFT) studies provide additional insights into the intermolecular interactions and electronic properties, such as the energy gap between the HOMO and LUMO levels, which can indicate reactivity . These properties are essential for understanding the behavior of "N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclopropanecarboxamide" in various environments.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(18-2,9-16-13(17)10-6-7-10)11-4-3-5-12(15)8-11/h3-5,8,10H,6-7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJBPNQTQMOOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2517621.png)
![4-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2517623.png)




![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)



![[4-(Acetylamino)-1-aminocyclohexyl]acetic acid](/img/structure/B2517638.png)


